molecular formula C6H14ClNO B6220757 3-cyclopropoxypropan-1-amine hydrochloride CAS No. 2758006-54-9

3-cyclopropoxypropan-1-amine hydrochloride

Cat. No.: B6220757
CAS No.: 2758006-54-9
M. Wt: 151.6
InChI Key:
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Description

3-cyclopropoxypropan-1-amine hydrochloride is an organic compound that features a cyclopropyl group attached to a propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxypropan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl ether: This can be achieved by reacting cyclopropanol with an appropriate alkylating agent under basic conditions.

    Amination: The resulting cyclopropoxypropane is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group.

    Hydrochloride formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines.

Scientific Research Applications

3-cyclopropoxypropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of cyclopropyl-containing amines on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopropoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, potentially leading to unique biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-chloropropan-1-amine: Similar in structure but with a chlorine atom instead of a cyclopropyl group.

    3-aminopropanol: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the propan-1-amine backbone.

Uniqueness

3-cyclopropoxypropan-1-amine hydrochloride is unique due to the presence of both the cyclopropyl group and the propan-1-amine backbone. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropoxypropan-1-amine hydrochloride involves the reaction of cyclopropylcarbinol with chloroacetyl chloride to form 3-chlorocyclopropylacetyl chloride. This intermediate is then reacted with ammonia to form 3-cyclopropoxypropan-1-amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopropylcarbinol", "Chloroacetyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 3-chlorocyclopropylacetyl chloride.", "Step 2: 3-chlorocyclopropylacetyl chloride is then reacted with ammonia in an organic solvent such as ether or THF to form 3-cyclopropoxypropan-1-amine.", "Step 3: 3-cyclopropoxypropan-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, which can be isolated by filtration or precipitation." ] }

CAS No.

2758006-54-9

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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